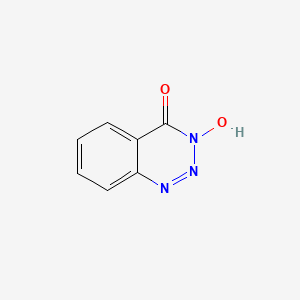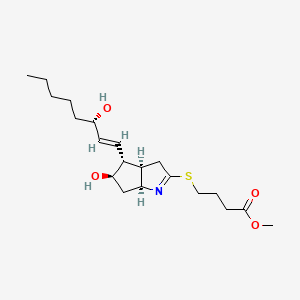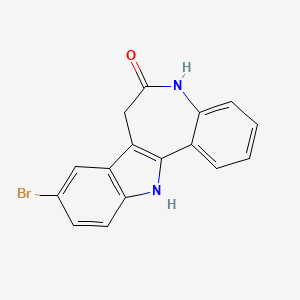
ケンパウロン
概要
説明
科学的研究の応用
Kenpaullone has a wide range of scientific research applications, including:
Cancer Research: Kenpaullone has been identified as a potent inhibitor of CDKs, making it a potential candidate for cancer therapy.
Neuroprotection: Kenpaullone has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Pain Management: Kenpaullone has been repurposed for the treatment of chronic pain by normalizing inhibitory neurotransmission.
作用機序
生化学分析
Biochemical Properties
Kenpaullone interacts with several enzymes and proteins. It inhibits GSK-3β, Cdk1/cyclin B, Cdk2/cyclin A, Cdk5/p25, and lymphocyte kinase with IC50 values of 0.23, 0.4, 0.68, 0.85, and 0.47 μM, respectively . These interactions are crucial in regulating various biochemical reactions in the cell.
Cellular Effects
Kenpaullone has significant effects on various types of cells and cellular processes. It enhances neuronal differentiation in rat and human neural precursor cell cultures . It also promotes survival of motor neurons derived from mouse embryonic stem cells and from amyotrophic lateral sclerosis (ALS) patient iPS cells . Furthermore, it has been found to inhibit KLF4 expression and self-renewal in breast cancer stem cells in vitro .
Molecular Mechanism
Kenpaullone exerts its effects at the molecular level through several mechanisms. It acts by competitive inhibition of ATP binding . Molecular modeling indicates that Kenpaullone can bind in the ATP binding site of CDK2 with residue contacts similar to those observed in the crystal structures of other CDK2-bound inhibitors .
Temporal Effects in Laboratory Settings
Over time, Kenpaullone has shown to have significant effects on cellular function in laboratory settings. For instance, it has been found to have robust and long-lasting analgesic effects in preclinical models of nerve injury and bone cancer pain .
Dosage Effects in Animal Models
The effects of Kenpaullone vary with different dosages in animal models. For instance, combination therapy with Kenpaullone and Temozolomide significantly prolonged survival time compared with Temozolomide monotherapy in mouse models .
Metabolic Pathways
Kenpaullone is involved in several metabolic pathways. It inhibits GSK3β, an enzyme that plays a key role in various metabolic processes
Transport and Distribution
It is known that Kenpaullone acts by competitive inhibition of ATP binding, suggesting that it may interact with transporters or binding proteins that recognize ATP or ATP-binding proteins .
Subcellular Localization
Given its role as an ATP-competitive inhibitor, it is likely that Kenpaullone localizes to areas of the cell where ATP-dependent processes occur, such as the cytoplasm and the vicinity of the cell membrane .
準備方法
ケンパウロンは、さまざまな合成ルートを通じて合成できます。 一般的な方法の1つは、パウロンを臭素化して9-ブロモパウロンを生成することです . 反応条件は通常、有機溶媒中で臭素または臭素化剤の使用が含まれます。 工業生産方法は、収率と純度を高めるためにこれらの合成ルートの最適化を含む場合があります .
化学反応の分析
ケンパウロンは、次を含むいくつかのタイプの化学反応を受けます。
酸化: ケンパウロンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: 還元反応を使用して、ケンパウロンの構造を改変し、その生物学的活性を潜在的に変化させることができます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究アプリケーション
ケンパウロンは、次を含む幅広い科学研究アプリケーションを持っています。
類似化合物との比較
ケンパウロンは、その特定の構造と作用機序により、CDK阻害剤の中でユニークです。類似の化合物には以下が含まれます。
アルステルパウロン: CDKおよびGSK3βを阻害する別のパウロン誘導体です.
1-アザケンパウロン: CDKおよびGSK3βに対する同様の阻害効果を持つ関連化合物です.
AZD5438: 神経保護効果を持つCDKおよびGSK3α/β阻害剤です.
AT7519: 潜在的な治療用途を持つ別のCDKおよびGSK3α/β阻害剤です.
特性
IUPAC Name |
9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXFYAWXPMDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161994 | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-20-9 | |
| Record name | Kenpaullone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kenpaullone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | kenpaullone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kenpaullone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kenpaullone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
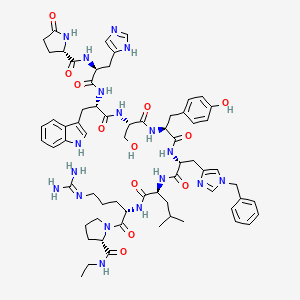



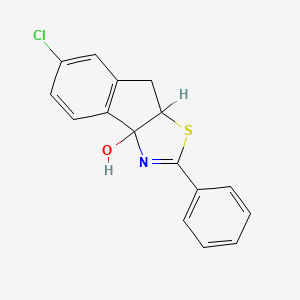
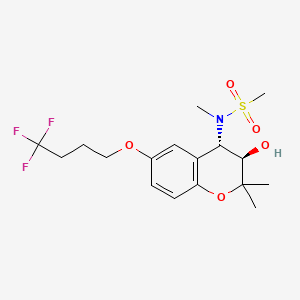
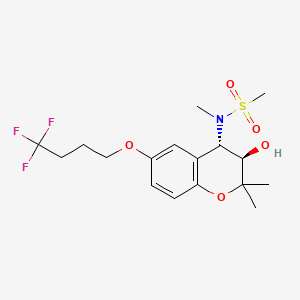
![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)



